EGFR Kinase Inhibition: The 3-Nitroquinoline Scaffold Delivers Nanomolar Antiproliferative Potency
The 3-nitroquinoline framework confers potent antiproliferative activity against EGFR-overexpressing tumor cell lines. A series of 3-nitroquinoline derivatives demonstrated IC50 values in the micromolar to nanomolar range against A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cell lines [1]. This structural class was the first to be identified as antiproliferative agents against EGFR-overexpressing tumors via incorporation of the nitro group at the quinoline 3-position, providing a novel template distinct from the more extensively explored 4-anilinoquinazoline series [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Micromolar to nanomolar range for 3-nitroquinoline derivatives |
| Comparator Or Baseline | 4-Anilinoquinazoline series (subnanomolar IC50 in enzymatic assays) |
| Quantified Difference | 3-Nitroquinolines represent a novel template with distinct binding mode; direct potency comparison not applicable across scaffold classes |
| Conditions | A431 and MDA-MB-468 cell lines; sulforhodamine B assay |
Why This Matters
Procuring 7-bromo-3-nitroquinoline enables exploration of a validated kinase inhibitor scaffold with a differentiated intellectual property landscape relative to quinazoline-based competitors.
- [1] Li HH, Zhang Y, Zheng XH, et al. Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacol Sin. 2008;29(12):1529-1538. doi:10.1111/j.1745-7254.2008.00907.x View Source
